molecular formula C10H11NaO2 B2608165 Benzene-d5-butanoic-d6acid,monosodiumsalt CAS No. 1392208-11-5

Benzene-d5-butanoic-d6acid,monosodiumsalt

Cat. No. B2608165
CAS RN: 1392208-11-5
M. Wt: 197.253
InChI Key: VPZRWNZGLKXFOE-HSYGEVHBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-d5-butanoic-d6acid,monosodiumsalt, also known as Sodium 4-Phenylbutyrate-d11, is a compound with the molecular formula C10H11NaO2 and a molecular weight of 197.253 . It is intended for use as an internal standard for the quantification of sodium 4-phenylbutyrate by GC- or LC-MS.


Physical And Chemical Properties Analysis

Benzene-d5-butanoic-d6acid,monosodiumsalt has a molecular weight of 197.2507 g/mol . Further physical and chemical properties could not be retrieved from the web search results.

Scientific Research Applications

Partitioning Behavior in Aqueous Solutions

  • The study of carboxylic acids' partition between benzene and aqueous solutions highlights the influence of chain length on solubility and partition behaviors, which is crucial for understanding the solvation and transport properties of benzene derivatives in different media (Fujii & Tanaka, 1981).

Catalysis and Chemical Reactions

  • Investigations into the dehydroaromatization of methane over Mo/ZSM-5 catalysts provide insights into the potential of benzene derivatives as intermediates in catalytic processes, contributing to the synthesis of valuable chemicals from simple hydrocarbons (Wang, Lunsford, & Rosynek, 1997).

Interactions with Organic and Inorganic Materials

  • The study on noncovalent interactions between monoaromatic compounds and dissolved humic acids using deuterium NMR sheds light on how benzene derivatives interact with natural organic matter, affecting their environmental fate and transport (Nanny & Maza, 2001).

Environmental and Analytical Applications

  • Research on the simultaneous determination of preservatives in various matrices using stir-bar sorptive extraction and thermal desorption GC–MS underlines the role of benzene derivatives in analytical chemistry, especially in the detection and quantification of organic compounds in complex samples (Ochiai et al., 2002).

Safety And Hazards

Benzene-d5-butanoic-d6acid,monosodiumsalt is not classified as a hazardous compound . For more detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

sodium;2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D2,5D,6D,7D2,8D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRWNZGLKXFOE-HSYGEVHBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-])[2H])[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-d5-butanoic-d6acid,monosodiumsalt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-d5-butanoic-d6acid,monosodiumsalt
Reactant of Route 2
Benzene-d5-butanoic-d6acid,monosodiumsalt
Reactant of Route 3
Reactant of Route 3
Benzene-d5-butanoic-d6acid,monosodiumsalt
Reactant of Route 4
Benzene-d5-butanoic-d6acid,monosodiumsalt
Reactant of Route 5
Reactant of Route 5
Benzene-d5-butanoic-d6acid,monosodiumsalt
Reactant of Route 6
Benzene-d5-butanoic-d6acid,monosodiumsalt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.